4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S2/c28-22(25-23-24-20-10-7-18(27(29)30)13-21(20)33-23)16-5-8-19(9-6-16)34(31,32)26-12-11-15-3-1-2-4-17(15)14-26/h1-10,13H,11-12,14H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYIMGCDRNFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically begins with the functionalization of the benzothiazole and isoquinoline rings. A common approach involves:
Nitration of Benzothiazole: : Introduction of a nitro group into benzothiazole using nitric acid and sulfuric acid under controlled temperatures.
Formation of Benzamide: : Reaction of a suitable benzoyl chloride derivative with 6-nitrobenzo[d]thiazol-2-amine under basic conditions to form the corresponding benzamide.
Sulfonylation of Isoquinoline: : Introduction of the sulfonyl group into 3,4-dihydroisoquinoline via sulfonyl chloride under acidic or basic conditions.
Coupling: : Finally, a coupling reaction between the sulfonylated isoquinoline and the substituted benzamide is carried out, often under mild conditions using a base to neutralize the acidic by-products.
Industrial Production Methods
Industrial scale production might leverage continuous flow synthesis for each of the stages above to ensure precision, minimize waste, and reduce reaction times. High throughput screening for reaction optimization plays a significant role in refining these processes.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: : The nitro group in the benzothiazole moiety can be reduced to an amine under hydrogenation conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, primarily around the isoquinoline and benzamide moieties.
Common Reagents and Conditions
Oxidation: : Uses reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: : Alkylation or acylation reagents in the presence of base or acid catalysts.
Major Products
Oxidation: : Produces sulfonyl chlorides or sulfonic acids.
Reduction: : Generates the corresponding amines.
Substitution: : Yields various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in the synthesis of more complex organic molecules, especially in the development of heterocyclic compounds.
Biology
Investigated for its potential as a biochemical probe due to its interactions with various enzymes and proteins.
Medicine
Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry
Can be utilized in the development of advanced materials with specific electronic properties, due to its rigid structure and functional groups.
Mechanism of Action
The compound's biological activity largely stems from its ability to interact with molecular targets such as enzymes, receptors, and ion channels. Its structure allows it to engage in multiple binding interactions:
Isoquinoline Moiety: : Often interacts with DNA and enzymes involved in cell replication and repair.
Benzothiazole Moiety: : Known to inhibit certain enzymes, modulating biochemical pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations :
- Linker Chemistry : The sulfonyl-benzamide linker in the target compound may enhance rigidity and hydrogen-bonding capacity compared to methylene or acetamide linkers in analogues like compound 23 or 4o .
- Heterocyclic Variations : Replacement of benzothiazole with oxadiazole () reduces planarity, likely altering binding modes.
Physicochemical Properties :
- Melting Points : Sulfonyl-benzamide derivatives exhibit higher melting points (240–260°C) than methylene-linked analogues (e.g., 123–145°C for compounds), suggesting improved crystallinity .
- Solubility : The nitro group may reduce aqueous solubility compared to methoxy or bromo substituents, necessitating formulation optimization for in vivo studies .
Computational Insights
- Docking Studies : Glide XP scoring () predicts that the sulfonyl group forms hydrogen bonds with BChE’s Gly116 and Tyr332, while the nitro group interacts with Trp231 in the PAS .
- Tautomerism: Unlike triazole-thione derivatives (), the target compound’s benzothiazole-isoquinoline scaffold remains stable under physiological conditions, avoiding tautomeric shifts that could reduce potency .
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antifungal properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 494.6 g/mol. The structure features a sulfonamide linkage and a nitro-substituted benzo[d]thiazole moiety, which are critical for its biological activity.
Antifungal Activity
A study evaluated a series of compounds related to the target structure against various phytopathogenic fungi. The results indicated that the compound exhibited significant antifungal activity:
| Fungus | Inhibition Rate (%) | Comparison |
|---|---|---|
| A. alternata | 78.4 | More active than standard drugs |
| C. lunata | 95.1 | Superior activity compared to SA |
| P. oryza | 82.3 | Effective against rice pathogens |
The compound showed inhibition rates that were statistically significant compared to standard antifungal agents such as SA (sodium azide), CH (chlorothalonil), and TBZ (thiabendazole) .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, an enzyme implicated in cancer progression:
- Potency : Low nanomolar range.
- Isoform Selectivity : 1500-fold selectivity over other isoforms.
- Mechanism : The carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide facilitates binding in a hydrophobic pocket .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of compounds similar to this compound:
- Antifungal Efficacy : In a comparative analysis, compounds with similar structures were tested against seven different fungi, demonstrating that modifications in substituents significantly impacted their antifungal efficacy .
- Cancer Research : The compound's ability to inhibit AKR1C3 suggests potential applications in treating hormone-dependent cancers, particularly breast and prostate cancer .
Q & A
Q. What are the critical steps in synthesizing 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide?
Methodological Answer: Synthesis involves three key stages:
Dihydroisoquinoline Preparation : Reduce quinoline derivatives (e.g., via catalytic hydrogenation) to form 3,4-dihydroisoquinoline .
Sulfonylation : React the dihydroisoquinoline intermediate with a sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group .
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the sulfonyl and amide groups. Key signals include:
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 511.12 calculated for C₂₃H₁₉N₄O₅S₂) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for derivatives of this compound?
Methodological Answer: Yield improvements require:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitrobenzo[d]thiazole intermediates .
- Catalyst Use : Add 4-dimethylaminopyridine (DMAP, 10 mol%) to accelerate amide bond formation .
- Temperature Control : Maintain 25–30°C to avoid nitro group degradation .
Case Study : Replacing EDCI with DCC increased yield from 55% to 72% in analogous sulfonamide couplings .
Q. What strategies resolve contradictory bioactivity data across studies?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) .
- Structural Analogues : Compare activity of the target compound with fluorinated or brominated derivatives (e.g., 6-fluoro vs. 6-nitro substitution alters IC₅₀ by 3-fold) .
Data Table : Bioactivity Comparison (IC₅₀ in μM)
| Cell Line | Target Compound | 6-Fluoro Analog | 6-Bromo Analog |
|---|---|---|---|
| HeLa | 12.3 ± 1.2 | 8.7 ± 0.9 | 15.4 ± 1.5 |
| MCF-7 | 9.8 ± 0.8 | 6.5 ± 0.7 | 11.2 ± 1.1 |
Q. How is the nitro group’s electronic impact assessed in structure-activity relationships (SAR)?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of the nitro group on the thiazole ring’s π-π stacking potential .
- Hammett Constants : Correlate σₚ values of substituents (e.g., nitro: σₚ = 1.27) with inhibitory activity .
- Bioisosteric Replacement : Substitute nitro with cyano or trifluoromethyl groups to modulate lipophilicity (clogP: nitro = 2.1 vs. CF₃ = 2.8) .
Q. What analytical methods detect degradation products during stability studies?
Methodological Answer:
- LC-MS/MS : Identify hydrolytic degradation (e.g., cleavage of the sulfonyl group at pH < 3) .
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor nitro reduction to amine (λ_max shift from 340 nm to 280 nm) .
Stability Data :
| Condition | Major Degradant | % Degradation |
|---|---|---|
| Acidic (pH 2) | Desulfonated | 22% |
| Oxidative (H₂O₂) | Nitroso | 15% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
